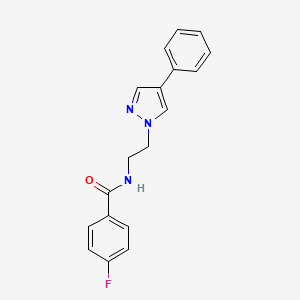

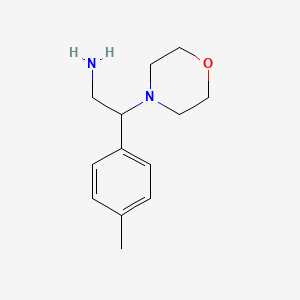

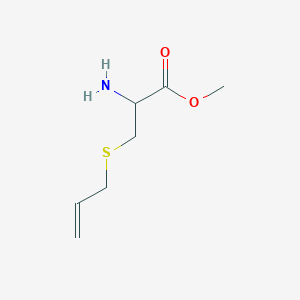

![molecular formula C17H15F2N3O B2805480 3,4-difluoro-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzamide CAS No. 868977-81-5](/img/structure/B2805480.png)

3,4-difluoro-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“3,4-difluoro-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzamide” is a chemical compound. It belongs to the class of compounds known as imidazo[1,2-a]pyridines . These compounds have attracted significant interest in the medicinal chemistry community due to their promising and diverse bioactivity, which includes antiviral, antiulcer, antibacterial, anticancer, antifungal, and antituberculosis properties .

Synthesis Analysis

A solvent- and catalyst-free method has been developed for the synthesis of a series of imidazo[1,2-a]pyridines. This involves the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation . The method is reasonably fast, very clean, high yielding, simple workup, and environmentally benign .Aplicaciones Científicas De Investigación

Synthesis and Imaging Applications

- Development of PET Agents : A study focused on synthesizing a new potential PET (Positron Emission Tomography) agent for imaging B-Raf(V600E) in cancers, using a difluorobenzamide structure as a core component. The research highlighted the complex synthesis process and the potential for specific cancer imaging applications (Wang et al., 2013).

Heterocyclic Compound Synthesis

Antagonists and Receptor Targeting : Research into the synthesis of 2-(pyrrolidin-1-yl)ethyl-3,4-dihydroisoquinolin-1(2H)-one derivatives explored their use as potent and selective histamine-3 receptor antagonists. This study demonstrated the versatility of benzamide derivatives in developing targeted therapies (Zhou et al., 2012).

Polyfluoroalkylated Heterocyclic Compounds : A detailed synthesis of polyfluoroalkylated bicyclic and tricyclic heterocyclic compounds showed the broad range of chemical modifications and derivations possible with difluorobenzamide structures, highlighting their potential in developing novel chemical entities (Liu & Huang, 1997).

Pharmacological Applications

- Potassium Channel Openers for Epilepsy Treatment : The design and evaluation of N-pyridyl and pyrimidine benzamides as KCNQ2/Q3 potassium channel openers for treating epilepsy showcase the therapeutic potential of difluorobenzamide derivatives in neurology and pharmacology (Amato et al., 2011).

Anti-Cancer Activity

- Novel Anti-Gastric Cancer Compounds : Ethyl 3-(3-amino-4-(methylamino)-N-(pyridin-2-yl)benzamido)propanoate was synthesized and evaluated for its anti-cancer activity against human gastric cancer cell lines. This research underlines the potential of benzamide derivatives in cancer therapy (Liu et al., 2019).

Mecanismo De Acción

Target of Action

The primary target of this compound is the human Resolvin D1 Receptor DRV1 . This receptor plays a crucial role in resolving inflammation and has been associated with various biological functions.

Mode of Action

The compound acts as an agonist for the human Resolvin D1 Receptor DRV1 . An agonist is a substance that initiates a physiological response when combined with a receptor. In this case, the compound binds to the DRV1 receptor, activating it and triggering a series of biochemical reactions within the cell.

Biochemical Pathways

Imidazo[1,2-a]pyridines, a class of compounds to which this molecule belongs, have been associated with a broad range of biological activities, including antiviral, antiulcer, antibacterial, anticancer, antifungal, and antituberculosis properties . They have also been described as cyclin-dependent kinase (CDK) inhibitors, calcium channel blockers, and GABA A receptor modulators .

Action Environment

The action, efficacy, and stability of the compound can be influenced by various environmental factors. These can include the presence of other molecules, pH levels, temperature, and the specific characteristics of the biological system in which the compound is active. For instance, the synthesis of imidazo[1,2-a]pyridines has been performed under microwave irradiation, which is a specific environmental condition .

Propiedades

IUPAC Name |

3,4-difluoro-N-[2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15F2N3O/c1-11-5-7-22-10-13(21-16(22)8-11)4-6-20-17(23)12-2-3-14(18)15(19)9-12/h2-3,5,7-10H,4,6H2,1H3,(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFXZCWNMGRQAPK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=NC(=CN2C=C1)CCNC(=O)C3=CC(=C(C=C3)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15F2N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(Pyrazolo[1,5-a]pyrazin-4-yl)azetidine-3-carbonitrile](/img/structure/B2805399.png)

![N-[2-[6-Oxo-3-(trifluoromethyl)pyridazin-1-yl]ethyl]-2-thiophen-2-ylacetamide](/img/structure/B2805401.png)

![5-Methylpyrazolo[1,5-a]pyridin-3-amine](/img/structure/B2805407.png)

![1-Methyl-decahydropyrido[4,3-e][1,4]oxazepin-2-one hydrochloride](/img/structure/B2805412.png)

![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-2,4-dimethylbenzamide](/img/structure/B2805420.png)